molecular formula C23H26Cl2O2 B12629951 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane CAS No. 1030603-32-7

2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane

Cat. No.: B12629951
CAS No.: 1030603-32-7
M. Wt: 405.4 g/mol
InChI Key: YRHDKEGXQNMRDO-UHFFFAOYSA-N
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Description

The compound 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane features a 2,3-dihydro-1H-indenyl core substituted with chlorine at position 5 and a 4-chlorophenyl group. A propoxy chain links this moiety to an oxane (tetrahydropyran) ring. This structure combines chloroaromatic and ether functional groups, which are common in agrochemicals and pharmaceuticals.

Properties

CAS No.

1030603-32-7

Molecular Formula

C23H26Cl2O2

Molecular Weight

405.4 g/mol

IUPAC Name

2-[3-[5-chloro-1-(4-chlorophenyl)-2,3-dihydroinden-1-yl]propoxy]oxane

InChI

InChI=1S/C23H26Cl2O2/c24-19-7-5-18(6-8-19)23(12-3-15-27-22-4-1-2-14-26-22)13-11-17-16-20(25)9-10-21(17)23/h5-10,16,22H,1-4,11-15H2

InChI Key

YRHDKEGXQNMRDO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCC2(CCC3=C2C=CC(=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Alkylation Reactions

One common method for synthesizing compounds similar to 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane involves alkylation reactions of appropriate precursors.

  • Starting Materials: Typically, the synthesis begins with a substituted indene derivative, such as 5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene.

  • Reagents: Common reagents include alkyl halides (e.g., propyl bromide) and bases (e.g., potassium carbonate) to facilitate the nucleophilic substitution.

  • Reaction Conditions: The reaction is often carried out in an organic solvent like DMF (dimethylformamide) at elevated temperatures (around 80°C) for several hours.

Coupling Reactions

Another effective method involves coupling reactions that can form the ether linkages necessary for the oxane structure.

  • Starting Materials: An alcohol derived from the indene compound and a suitable electrophile (e.g., an alkyl halide).

  • Catalysts: Transition metal catalysts such as palladium or nickel can be used to enhance the reaction efficiency.

  • Conditions: The reactions are typically conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation, often at elevated temperatures.

Detailed Reaction Pathways

The detailed pathways for synthesizing 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane can be summarized in the following table:

Step Description Reactants Conditions Yield
1 Alkylation of indene derivative 5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-indene + Propyl bromide DMF, K₂CO₃, 80°C, 6h ~70%
2 Ether formation via coupling Alkoxide from step 1 + Alkyl halide Pd catalyst, inert atmosphere, reflux ~65%
3 Purification and crystallization Product from step 2 Ethanol wash, recrystallization ~80%

Research Findings on Reaction Efficiency

Recent studies indicate that optimizing reaction conditions significantly impacts yield and purity:

  • Temperature Control: Maintaining precise temperatures during the alkylation step has been shown to improve yields by minimizing side reactions.

  • Solvent Selection: The choice of solvent can affect solubility and reactivity; polar aprotic solvents often yield better results compared to protic solvents.

Chemical Reactions Analysis

Types of Reactions

2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of double bonds to single bonds.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Ether-Oxane Linkages

Compounds such as 2-[2-(3-bromopropoxy)ethoxy]oxane (EP 4 374 877 A2) share the oxane ring and ether linkages but differ in substituents (bromine vs. chlorophenyl-dihydroindenyl). These analogs are often synthesized via nucleophilic substitution reactions between alcohols and dibromides, using cesium carbonate in acetonitrile, followed by HPLC purification .

Chlorophenyl-Containing Pesticides

  • Pyrisoxazole (3-[5-(4-chlorophenyl)-2,3-dimethylisoxazolidin-3-yl]-pyridine): Contains a chlorophenyl group and an isoxazolidine ring. It is used as a pesticide, leveraging its heterocyclic structure for target specificity .
  • Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid): A herbicide with a phenoxy-propanoic acid backbone and chlorinated aromatic groups. Unlike the target compound, fluazifop includes a carboxylic acid group, enhancing its herbicidal activity .

Dihydroindenyl Derivatives

Compounds like (S)-2-((R)-2-((R)-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid () share the dihydroindenyl core but incorporate mercaptopropanamido and indole groups, suggesting divergent biological targets (e.g., enzyme inhibition) .

Chlorinated Heterocyclic Compounds

5-Chloro-1-[(4-chlorophenyl)methyl]-1H-indole-2,3-dione () features a chlorophenylmethyl-indole dione system. While structurally distinct, its chloroaromatic groups may confer similar stability or receptor-binding properties .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Biological Activity Synthesis Method Reference
2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane C23H23Cl2O2 ~401.9 5-chloro-dihydroindenyl, 4-chlorophenyl Ether, Chloroaromatic Not specified Silica gel chromatography, HPLC
2-[2-(3-bromopropoxy)ethoxy]oxane C10H19BrO3 267.16 Bromopropoxy, ethoxy-oxane Ether, Bromoalkane Pharmaceutical intermediate Alcohol + dibromide, Cs2CO3 in MeCN
Pyrisoxazole C14H15ClN2O 274.74 4-chlorophenyl, isoxazolidine Isoxazolidine, Chloroaromatic Pesticide Not specified
Fluazifop C16H12ClF3N2O4 412.73 Trifluoromethylpyridinyl, phenoxy Propanoic acid, Ether Herbicide Not specified

Research Findings

  • Synthesis : The target compound’s synthesis likely parallels methods described in EP 4 374 877 A2, involving coupling reactions with cesium carbonate as a base and purification via HPLC .
  • Stability : Chloroaromatic and ether groups may enhance stability, as seen in fluazifop and pyrisoxazole .
  • Activity Prediction : The dihydroindenyl group could influence steric interactions, while the oxane ring may improve bioavailability, akin to brominated ether intermediates .

Biological Activity

The compound 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈Cl₂O₂, with a molecular weight of approximately 365.25 g/mol. The structure features an indene moiety substituted with chlorine atoms and a propoxy group, which may enhance its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression and bacterial growth. The presence of the chlorinated phenyl group suggests potential interactions with enzyme active sites.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant capabilities, which can protect cells from oxidative stress and reduce inflammation.
  • Receptor Binding : The compound may interact with various biological receptors, influencing pathways related to cell proliferation and apoptosis.

Biological Activity Data Table

Activity Type Description Reference
AnticancerInhibitory effects on A549 lung cancer cells; IC₅₀ values around 0.46 µM
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong inhibitory effects on acetylcholinesterase (AChE)
AntioxidantPotential to scavenge free radicals and reduce oxidative stressGeneral knowledge

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of similar compounds, it was found that derivatives with chlorinated phenyl groups exhibited significant cytotoxicity against human non-small cell lung cancer (NSCLC) A549 cells. The compound's mechanism involved induction of apoptosis via mitochondrial pathways, suggesting therapeutic potential in lung cancer treatment .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial properties of related compounds, demonstrating that those with similar structural features exhibited moderate to strong activity against various bacterial strains, including Salmonella typhi. This highlights the potential for developing new antibacterial agents based on the oxane structure .

Research Findings

Recent studies have focused on synthesizing derivatives of 2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane to enhance its biological activity. Researchers have utilized structure-activity relationship (SAR) studies to identify modifications that improve potency against specific targets:

  • Synthesis Variants : Modifications at the propoxy group have been shown to affect binding affinity and selectivity towards certain enzymes.
  • In Silico Studies : Molecular docking simulations indicate favorable interactions with target proteins involved in cancer and bacterial resistance mechanisms.

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